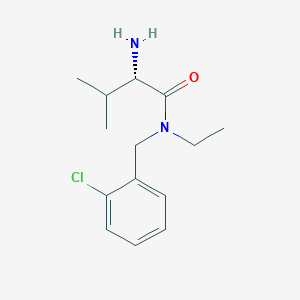

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide, a compound with the CAS number 1583609-59-9, has garnered attention in scientific research due to its intriguing biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN2O, characterized by a chiral center that contributes to its biological selectivity. The presence of a chloro-benzyl group is significant for its interactions with biological targets.

Preliminary studies indicate that this compound interacts with specific receptors and enzymes, influencing various biological pathways. Notably, it has shown potential as an inhibitor of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling. This inhibition suggests possible applications in treating metabolic disorders related to lipid dysregulation.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant binding affinity to FABPs. The compound's ability to modulate lipid metabolism makes it a candidate for further exploration in metabolic disease therapies.

| Study Type | Findings |

|---|---|

| Binding Affinity Assays | High affinity for FABPs, indicating potential for metabolic regulation. |

| Enzyme Activity Assays | Inhibition of key enzymes involved in lipid metabolism. |

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Current research is focused on animal models to evaluate its pharmacokinetics and therapeutic potential in conditions like obesity and diabetes.

Case Studies

- Case Study on FABP Inhibition : A recent study highlighted the compound's effectiveness in reducing fatty acid uptake in adipocytes, suggesting its role as a therapeutic agent for obesity management .

- Neuropharmacological Potential : Another investigation explored its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Future Directions and Applications

The chiral nature of this compound may enhance its selectivity and efficacy as a drug candidate. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Therapeutic Development : Exploring formulations for clinical use in metabolic disorders and neurological conditions.

- Derivatization : Investigating structural modifications to improve potency and reduce side effects.

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGUXBGUIVATFU-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1Cl)C(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1Cl)C(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.